1-(3-Oxetanyl)-3-azetidinamine

説明

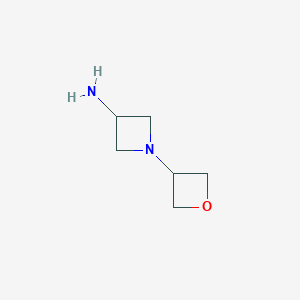

Structure

3D Structure

特性

IUPAC Name |

1-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLWLFDGXCPUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Azetidine and Oxetane Heterocycles

The four-membered rings of azetidine (B1206935) and oxetane (B1205548), once considered challenging to synthesize and handle, are now recognized for their valuable contributions to medicinal chemistry and materials science. rsc.orgnih.gov Their incorporation into larger molecules can significantly influence physicochemical properties, offering a pathway to novel and improved functionalities.

Azetidine, a nitrogen-containing heterocycle, provides a rigid and stable scaffold. mdpi.com Its presence in a molecule can enhance binding affinity to biological targets due to the pre-organized spatial arrangement of its substituents. researchgate.net This conformational restriction is a desirable trait in drug design, often leading to higher potency and selectivity. researchgate.net Consequently, the azetidine motif is found in a range of biologically active compounds, including those with anticancer, antibacterial, and antiviral properties. mdpi.com

Similarly, the oxetane ring, an oxygen-containing heterocycle, has garnered considerable attention for its ability to modulate key drug-like properties. chemrxiv.orgchemrxiv.org The inclusion of an oxetane can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking sites prone to enzymatic degradation. chemrxiv.org The polar nature of the oxetane ring also allows it to act as a hydrogen bond acceptor, a crucial interaction in molecular recognition processes. chemrxiv.org The unique structural and electronic properties of oxetanes have led to their description as "bioisosteres" for commonly used functional groups like gem-dimethyl and carbonyl groups. doi.org

A Strategic Bifunctional Building Block

1-(3-Oxetanyl)-3-azetidinamine combines the desirable features of both azetidine (B1206935) and oxetane (B1205548) rings into a single, versatile molecule. This strategic positioning as a bifunctional building block offers chemists a powerful tool for the synthesis of complex molecules with tailored properties. sinfoobiotech.comnih.gov The primary amine on the azetidine ring and the tertiary amine formed by the linkage of the two rings provide two distinct points for chemical modification, allowing for the divergent synthesis of compound libraries.

The synthesis of derivatives containing both azetidine and oxetane rings is an active area of research. For instance, aza-Michael addition reactions are employed to construct new carbon-nitrogen bonds, leading to the formation of novel amino acid derivatives incorporating these heterocyclic systems. mdpi.comresearchgate.netbohrium.comnih.gov Such synthetic strategies highlight the utility of compounds like this compound as precursors to more elaborate molecular architectures. The ability to introduce both an azetidine and an oxetane moiety in a single step streamlines synthetic routes and provides efficient access to new chemical space. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1368005-98-4 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

Current Research Trajectories

Retrosynthetic Analysis and Proposed Disconnection Approaches to this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.come3s-conferences.org For this compound, the most logical disconnection is at the C-N bond linking the oxetane and azetidine rings. This approach simplifies the molecule into two key building blocks: 3-aminoazetidine and a suitable 3-substituted oxetane.

A primary disconnection strategy involves the C-N bond between the azetidine nitrogen and the oxetane ring. This leads to two synthons: an azetidin-3-yl anion and an oxetan-3-yl cation, or more practically, 3-aminoazetidine and oxetan-3-one. The forward reaction would then be a reductive amination.

Table 1: Retrosynthetic Disconnection of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C-N bond | Azetidin-3-yl anion and Oxetan-3-yl cation | 3-Aminoazetidine and Oxetan-3-one |

Another viable disconnection approach considers the formation of the azetidine ring itself, which could be constructed from an acyclic precursor already bearing the oxetanyl moiety. However, this is generally a more complex route.

Expedient Synthesis of this compound: Optimizing Established Routes and Yields

The most established and expedient route to this compound is the reductive amination of oxetan-3-one with 3-aminoazetidine or a protected version thereof. Optimization of this reaction focuses on the choice of reducing agent, solvent, and reaction conditions to maximize yield and purity.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The use of a suitable protecting group on the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, can prevent side reactions and facilitate purification. Subsequent deprotection under acidic conditions yields the final product.

Recent advancements have focused on developing more efficient and environmentally friendly methods. This includes exploring alternative solvents and catalysts to improve reaction kinetics and reduce waste.

Novel Synthetic Pathways to this compound: Exploiting Modern Organic Reactions

The quest for more efficient and versatile synthetic methods has led to the exploration of novel pathways to this compound and its precursors.

Stereoselective Synthesis of this compound Precursors

The synthesis of chiral, non-racemic precursors for this compound is of significant interest for the development of stereospecific drugs. For instance, stereoselective methods to produce chiral 3-aminoazetidine or oxetan-3-one derivatives can be employed. rsc.org

One approach involves the use of chiral auxiliaries or catalysts in the synthesis of the heterocyclic rings. For example, the stereoselective synthesis of both (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives has been achieved from homochiral glycidol. rsc.org Similar strategies can be adapted for the synthesis of chiral azetidine precursors.

Gold-catalyzed intramolecular oxidation of alkynes has been reported for the stereoselective synthesis of chiral azetidin-3-ones. nih.gov This method offers a flexible route to enantiomerically enriched azetidinone precursors.

Table 2: Comparison of Stereoselective Methods for Precursor Synthesis

| Method | Precursor | Key Features |

| Chiral Pool Synthesis | Chiral 3-aminoazetidine | Utilizes readily available chiral starting materials. |

| Asymmetric Catalysis | Chiral oxetan-3-one | Employs chiral catalysts to induce stereoselectivity. mdpi.com |

| Gold-Catalyzed Cyclization | Chiral azetidin-3-one | Bypasses the need for toxic diazo intermediates. nih.gov |

One-Pot and Cascade Reactions for Enhanced Efficiency in this compound Production

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. rsc.orgmdpi.comnih.gov A potential one-pot synthesis of this compound could involve the in-situ formation of 3-aminoazetidine followed by its immediate reaction with oxetan-3-one.

For example, a multi-component reaction could be designed where a suitable precursor is converted to 3-aminoazetidine in the presence of oxetan-3-one and a reducing agent, leading directly to the final product. The development of such a process would represent a significant step forward in the efficient production of this compound. Several one-pot syntheses of other oxazine (B8389632) and oxadiazine derivatives have been reported, showcasing the feasibility of this approach. rsc.orgnih.govresearchgate.net

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

The key bond-forming reaction in the primary synthesis of this compound is the C-N bond formation during reductive amination. The mechanism involves the initial formation of an iminium ion intermediate from the reaction of the primary amine of 3-aminoazetidine with the ketone of oxetan-3-one. This is followed by the reduction of the iminium ion by a hydride-based reducing agent.

Understanding the mechanism of this and other potential bond-forming reactions is crucial for optimizing reaction conditions and developing new synthetic strategies. For instance, transition-metal-catalyzed C-N bond forming reactions using organic azides as a nitrogen source have been investigated, which proceed through a metal-nitrenoid intermediate. nih.gov While not directly applied to this specific molecule yet, such mechanistic insights can inspire novel synthetic routes.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic and Analytical Studies

Isotopically labeled compounds, particularly deuterated analogues, are invaluable tools in mechanistic studies and as internal standards for quantitative mass spectrometry. google.comresearchgate.netgoogle.comnih.govnih.gov The synthesis of deuterated this compound can be achieved by using deuterated starting materials or reagents.

For instance, the reductive amination can be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce deuterium (B1214612) at the carbon atom bridging the two rings. Alternatively, deuterated oxetan-3-one or 3-aminoazetidine can be synthesized and used as precursors. The synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) has been reported, demonstrating feasible routes for creating deuterated building blocks. semanticscholar.org

Table 3: Potential Labeling Positions and Methods

| Labeled Position | Method | Deuterated Reagent/Precursor |

| Bridgehead Carbon | Reductive amination | Sodium borodeuteride |

| Oxetane Ring | Synthesis of deuterated oxetan-3-one | Deuterated starting materials for oxetane synthesis |

| Azetidine Ring | Synthesis of deuterated 3-aminoazetidine | Deuterated starting materials for azetidine synthesis |

The availability of such labeled compounds would greatly facilitate pharmacokinetic and metabolic studies of this compound and its derivatives.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

In the ¹H NMR spectrum, the protons on the azetidine and oxetane rings would exhibit characteristic chemical shifts and coupling patterns. The methine proton on the oxetane ring, being adjacent to the oxygen atom, would appear at a downfield chemical shift. The methylene (B1212753) protons of both the oxetane and azetidine rings would likely present as complex multiplets due to their diastereotopicity and spin-spin coupling with neighboring protons. The amine proton would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals would be expected for each carbon atom in the molecule. The carbons bonded to the oxygen in the oxetane ring and the nitrogen in the azetidine ring would be shifted downfield. For instance, in a related structure, methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate, the signals for the oxetane ring carbons appear at specific chemical shifts that help in identifying the ring structure. mdpi.com

A comprehensive analysis using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals, thus providing an unambiguous structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxetane CH | Downfield region | Downfield region |

| Oxetane CH₂ | Complex multiplets | Shielded region |

| Azetidine CH | Mid-field region | Mid-field region |

| Azetidine CH₂ | Complex multiplets | Shielded region |

| NH₂ | Broad singlet | - |

Note: The exact chemical shifts would need to be determined from experimental data.

Advanced Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragment Analysis of this compound

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound, which has a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . cymitquimica.com High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which can confirm the elemental composition to within a few parts per million.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for amines and ethers would be expected. Alpha-cleavage adjacent to the nitrogen atom in the azetidine ring is a likely fragmentation route. Similarly, the oxetane ring could undergo ring-opening followed by fragmentation. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed characterization of the molecule's connectivity.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Predicted HRMS m/z [M+H]⁺ | 129.1022 |

Note: The fragmentation pattern would be determined experimentally.

X-ray Crystallography of this compound and its Derivatives: Unveiling Solid-State Architectures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, which is often handled as a crystalline solid (for instance, as a dihydrochloride (B599025) or hemioxalate salt), single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the azetidine and oxetane rings. bldpharm.combldpharm.com

The analysis would reveal the puckering of the four-membered rings and the relative orientation of the two heterocyclic systems. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen and oxygen heteroatoms, which govern the packing of the molecules in the crystal lattice. While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of related heterocyclic compounds provides a framework for understanding the solid-state architecture of such molecules.

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis of this compound in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile method for assessing the purity of the compound and for its quantification in various matrices. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable additive (such as trifluoroacetic acid or formic acid), would be a common approach. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile derivatives of the compound. Derivatization of the amine groups may be necessary to improve its volatility and chromatographic behavior. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would confirm the identity of the eluting peak. GC-MS is a powerful tool for identifying and quantifying trace impurities.

Table 3: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Water/Acetonitrile with additive | UV, MS |

| GC-MS | Phenyl-arylene polymer | Helium | Mass Spectrometry |

Note: Specific method parameters would be optimized for each application.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene and methine groups would be observed around 2850-3000 cm⁻¹. The C-O stretching of the oxetane ether would also give a strong absorption band, usually in the 1000-1200 cm⁻¹ region. In a related compound, methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate, a distinct N-H stretching vibration was observed at 3314 cm⁻¹, which is consistent with the presence of an amine functional group. mdpi.com

Raman spectroscopy, which is complementary to IR spectroscopy, would also provide a characteristic vibrational fingerprint of the molecule. The combined use of IR and Raman spectroscopy can aid in the conformational analysis of the molecule in different states.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O Stretch (Ether) | 1000-1200 |

| N-H Bend (Amine) | 1590-1650 |

Note: The exact positions and intensities of the bands would be determined from the experimental spectrum.

Reactivity Profiles and Mechanistic Studies of 1 3 Oxetanyl 3 Azetidinamine

Reactivity of the Primary Amine Moiety in 1-(3-Oxetanyl)-3-azetidinamine: Nucleophilic Additions and Condensations

The primary amine group in this compound is a key center of reactivity, functioning as a potent nucleophile. This reactivity is analogous to that of other primary amines, which readily participate in nucleophilic addition and condensation reactions.

Nucleophilic Additions: As a good nucleophile, the primary amine can attack a variety of electrophilic centers. nih.gov A common reaction is alkylation, where the amine displaces a leaving group from an alkyl halide in an SN2 reaction. However, this process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. To achieve mono-alkylation, a large excess of the amine is typically required.

Another significant class of nucleophilic additions is the aza-Michael reaction, where the amine adds to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for C-N bond formation. For instance, studies on related N-Boc-protected azetidine (B1206935) systems have shown efficient aza-Michael additions with various NH-heterocycles, a reaction that proceeds regioselectively under base catalysis. nih.gov

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. The control of pH is crucial, as high acidity protonates the amine, rendering it non-nucleophilic, while low acidity is insufficient to promote the dehydration step. The resulting imine can be subsequently reduced to a secondary amine, a process known as reductive amination.

The primary amine also reacts with acyl chlorides and acid anhydrides to form stable amide bonds. This is a common and efficient transformation for derivatizing primary amines.

| Reaction Type | Electrophile | Product Type | Key Conditions |

| Nucleophilic Alkylation | Alkyl Halides (R-X) | Secondary Amine | Excess amine to prevent polyalkylation |

| Aza-Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl | Base catalysis (e.g., DBU) nih.gov |

| Imine Formation | Aldehydes, Ketones | Imine (Schiff Base) | Acid catalysis, pH control |

| Acylation | Acyl Chlorides, Anhydrides | Amide | Typically performed in the presence of a base |

Chemical Transformations Involving the Azetidine Ring System of this compound

The azetidine ring is a four-membered nitrogen-containing heterocycle characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is the primary driver for its chemical reactivity, making it susceptible to ring-opening reactions while being more stable and easier to handle than the more strained three-membered aziridine (B145994) ring. rsc.orgrsc.org

Ring-Opening Reactions: The most characteristic reaction of the azetidine ring is its cleavage under various conditions. The N-H bond of the secondary amine within the azetidine ring can be functionalized, for example, by acylation or alkylation, which can influence the ring's stability and reactivity. Lewis acids or Brønsted acids can activate the ring towards nucleophilic attack, leading to ring-opening. For example, the reaction of N-acyl azetidines with acid chlorides can lead to ring-opened products.

Strain-release homologation is another powerful method involving azetidines. This has been demonstrated with the reaction of 1-azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, with nucleophiles to generate functionalized azetidines. rsc.org While this compound itself is not an ABB, this highlights the general principle of using strain to drive the formation and functionalization of azetidine rings. rsc.org

Functionalization without Ring-Opening: Despite the ring strain, it is possible to functionalize the azetidine ring without causing its cleavage. The secondary amine (N-H) is a key site for such modifications. It can be acylated, sulfonylated, or alkylated under appropriate conditions. Protecting this nitrogen, for instance with a Boc (tert-butoxycarbonyl) group, is a common strategy to facilitate other transformations on the molecule. researchgate.net Furthermore, methods for the C-H functionalization of azetidines have been developed, allowing for the introduction of substituents at positions on the carbon skeleton of the ring. rsc.org

| Transformation Type | Reagent/Condition | Resulting Structure | Notes |

| Ring-Opening | Strong Acids, Lewis Acids | Ring-opened amino derivatives | Driven by release of ring strain rsc.orgrsc.org |

| N-Alkylation | Alkyl Halide, Base | N-substituted azetidine | Functionalizes the secondary amine |

| N-Acylation | Acyl Chloride, Base | N-acyl azetidine | Common derivatization, can alter reactivity |

| C-H Functionalization | Metal Catalysts (e.g., Pd, Rh) | C-substituted azetidine | Allows for late-stage modification of the ring skeleton rsc.org |

Reactions Pertaining to the Oxetane (B1205548) Ring of this compound: Ring-Opening Polymerizations and Derivatizations

The oxetane ring, a four-membered ether, also possesses significant ring strain, which dictates its reactivity. It is generally more stable than its three-membered counterpart, oxirane (epoxide), but is susceptible to ring-opening under acidic conditions or with strong nucleophiles. researchgate.net

Ring-Opening Reactions and Derivatizations: The activation of the oxetane ring, typically with a Lewis or Brønsted acid, is often necessary to facilitate its cleavage by a nucleophile. researchgate.net A wide variety of nucleophiles, including alcohols, thiols, amines, and organometallic reagents, can open the oxetane ring to yield 1,3-difunctionalized products. ethz.ch For example, the reaction of oxetanes with trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by zinc iodide (ZnI2) results in the corresponding ring-opened isocyanide. ethz.ch In the context of this compound, intramolecular reactions where the primary or secondary amine acts as the nucleophile to open the oxetane ring are conceivable, potentially leading to larger heterocyclic systems under specific conditions.

Ring-Opening Polymerization (ROP): Oxetanes are important monomers for the synthesis of polyethers via ring-opening polymerization. This polymerization is typically initiated cationically, using strong acids or Lewis acids as catalysts. researchgate.net For example, montmorillonite (B579905) clay, a solid acid catalyst, has been shown to be effective for the ROP of oxetane, proceeding via a cationic mechanism. researchgate.net The presence of the basic amine groups in this compound would likely interfere with direct cationic polymerization by neutralizing the acid catalyst. Therefore, protection of the amine functionalities or the use of specific catalyst systems that are tolerant to amines would be necessary to achieve ROP of this monomer.

| Reaction Type | Reagent/Condition | Product Type | Key Features |

| Acid-Catalyzed Ring-Opening | Lewis/Brønsted Acid + Nucleophile (e.g., R-OH, R-SH) | 1,3-Disubstituted Propane | Driven by ring strain; requires acid activation researchgate.net |

| Ring-Opening Polymerization (ROP) | Cationic Initiators (e.g., BF3·OEt2, solid acids) | Polyether | Forms poly(oxetane) backbone researchgate.net |

| Reaction with Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Ring-opened alcohols | C-C bond formation ethz.ch |

Exploration of Selective Functionalization Strategies for this compound

The presence of three distinct reactive sites—the primary amine, the secondary amine of the azetidine ring, and the oxetane oxygen—makes the selective functionalization of this compound a significant synthetic challenge. Achieving selectivity requires exploiting the inherent differences in reactivity or employing protecting group strategies.

Protecting Group Strategies: A common approach would be to selectively protect the most reactive functional group. The primary amine is generally more nucleophilic and less sterically hindered than the secondary azetidine amine. Thus, it could be selectively protected, for example, with a Boc group. Once the primary amine is masked, the secondary amine of the azetidine ring becomes the most nucleophilic site and can be targeted for alkylation, acylation, or other modifications. Subsequent deprotection would then reveal the primary amine for further reactions.

Chemoselective Reagent Control: Selective functionalization can also be achieved by carefully choosing reagents and reaction conditions that favor reaction at one site over another. For instance, bulky electrophiles might react preferentially at the less hindered primary amine. Conversely, specific catalysts might direct functionalization to a particular site. For example, directed lithiation strategies, often used for the selective functionalization of heterocyclic systems like oxazinanes, could potentially be adapted. nih.govresearchgate.net This might involve using the existing nitrogen or oxygen atoms to direct a metalating agent to a specific C-H bond, followed by quenching with an electrophile.

Developing site-selective reactions for molecules with multiple similar functional groups is a key challenge in modern organic synthesis. nih.gov Strategies often rely on subtle differences in the steric and electronic environments of the reactive sites or employ mechanistically distinct approaches to switch the site of reactivity. nih.gov

Investigation of Organocatalytic Applications of this compound

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a cornerstone of this field, particularly in asymmetric synthesis. Given its structure, this compound possesses significant potential as an organocatalyst.

The molecule contains both a primary amine and a chiral center at the C3 position of the azetidine ring (assuming it is used as a single enantiomer). This arrangement is reminiscent of well-known organocatalysts like prolinol and its derivatives, which are effective in a wide range of transformations.

Potential Catalytic Modes:

Enamine Catalysis: The primary amine can react with aldehydes or ketones to form a nucleophilic enamine intermediate. This enamine can then react with electrophiles, such as Michael acceptors, in an enantioselective manner.

Iminium Ion Catalysis: The primary amine can also form an iminium ion with α,β-unsaturated aldehydes or ketones. This lowers the LUMO of the substrate, activating it for nucleophilic attack.

The presence of the oxetane and azetidine rings provides a rigid scaffold that can effectively translate the stereochemical information from the catalyst's chiral center to the transition state of the reaction, potentially leading to high levels of enantioselectivity. Enantioselective organocatalytic methods have been developed for the synthesis of molecules containing oxetane and azetidine rings, highlighting the importance of these scaffolds in creating chiral complexity. nih.gov The use of this compound as a catalyst would be a logical extension of these principles, leveraging its unique structural features to potentially access novel reactivity and selectivity.

The Role of 1 3 Oxetanyl 3 Azetidinamine As a Strategic Scaffold in Contemporary Organic Synthesis

Utilization of 1-(3-Oxetanyl)-3-azetidinamine in the Construction of Complex Heterocyclic Systems

The inherent reactivity and distinct functionalities of this compound make it an excellent starting material for the synthesis of more complex heterocyclic systems. The primary amine on the azetidine (B1206935) ring serves as a versatile handle for a wide range of chemical transformations, including the formation of amides, sulfonamides, and ureas. These reactions allow for the facile introduction of diverse substituents and the construction of larger, more elaborate molecular architectures.

For instance, the amine can readily react with various acylating and sulfonylating agents to afford a library of derivatives. Furthermore, the nitrogen atom of the azetidine ring can participate in nucleophilic substitution and addition reactions, enabling the formation of new carbon-nitrogen bonds and the expansion of the heterocyclic core. The oxetane (B1205548) ring, while generally more stable, can also be strategically opened under specific conditions to yield further structural diversity. This dual reactivity allows chemists to build complex molecules with precise control over their three-dimensional shape and functionality.

Recent research has demonstrated the utility of related azetidine and oxetane scaffolds in the synthesis of a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. nih.gov These studies highlight the potential of using building blocks like this compound to rapidly assemble libraries of diverse heterocyclic compounds for screening in drug discovery programs. nih.gov

Derivatization of this compound for the Synthesis of Novel Amine and Ether Scaffolds

The derivatization of this compound provides access to a rich collection of novel amine and ether scaffolds, which are of significant interest in medicinal chemistry.

Novel Amine Scaffolds: The primary amine of this compound is a key functional group for derivatization. Standard amide bond coupling reactions with a wide array of carboxylic acids can be employed to generate a diverse set of amides. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These transformations are generally high-yielding and tolerant of a broad range of functional groups, allowing for the creation of large and diverse compound libraries.

| Reagent Type | Resulting Functional Group |

| Carboxylic Acid | Amide |

| Sulfonyl Chloride | Sulfonamide |

| Isocyanate | Urea |

| Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

Novel Ether Scaffolds: While the primary focus of derivatization is often the amine group, the oxetane moiety also presents opportunities for the synthesis of novel ether scaffolds. Although more challenging, the selective ring-opening of the oxetane can be achieved under specific catalytic conditions. rsc.org This can lead to the formation of linear ether derivatives with pendant functional groups, further expanding the accessible chemical space. For example, acid-catalyzed reaction with an alcohol could potentially lead to the formation of an ether, though this would require careful control to avoid unwanted side reactions.

Application of this compound in Click Chemistry and Bioconjugation Research

The unique structural features of this compound make it a promising candidate for applications in click chemistry and bioconjugation. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for modifying complex biological molecules. nih.gov

The primary amine of this compound can be readily functionalized with a "click handle," such as an azide (B81097) or an alkyne. nih.gov For instance, the amine can be acylated with a reagent containing a terminal alkyne. This alkyne-functionalized derivative can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules. nih.gov These reactions form stable triazole linkages and are widely used for bioconjugation, such as labeling proteins, nucleic acids, and cells. nih.govmdpi.com

The incorporation of the rigid and polar oxetane-azetidine scaffold can influence the properties of the resulting bioconjugate, potentially improving its solubility, stability, and pharmacokinetic profile. The three-dimensional nature of the scaffold may also impact the binding affinity and selectivity of the conjugated molecule to its biological target.

Employing this compound in Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The compound this compound, with its low molecular weight and high content of sp3-hybridized atoms, is an ideal scaffold for the design of fragment libraries. nih.gov The oxetane and azetidine rings provide a defined three-dimensional shape that can effectively probe the binding pockets of proteins. nih.govnih.gov The incorporation of this scaffold can lead to fragments with improved physicochemical properties, such as increased solubility and reduced lipophilicity, which are often challenges in FBDD. nih.gov

By derivatizing the primary amine of this compound with a variety of small chemical groups, a library of diverse fragments can be generated. Screening of these fragments can identify initial hits that can then be elaborated into more potent and selective inhibitors. The structural information gained from how these fragments bind to the target can guide the subsequent optimization process.

Synthesis of Libraries of Compounds Utilizing this compound as a Core Structure

The amenability of this compound to a wide range of chemical transformations makes it an excellent core structure for the synthesis of compound libraries for high-throughput screening. By employing combinatorial chemistry approaches, a large number of derivatives can be rapidly synthesized.

A common strategy involves the parallel acylation or sulfonylation of the primary amine with a diverse set of building blocks. This can be performed in a multi-well plate format, allowing for the efficient generation of hundreds or even thousands of unique compounds. These libraries can then be screened against various biological targets to identify new hits for drug discovery programs. The use of a common core structure like this compound allows for the systematic exploration of the chemical space around the scaffold, facilitating the establishment of structure-activity relationships (SAR).

Below is a table of representative transformations that can be used to generate a compound library from this compound:

| Reaction Type | Reagent Class | Resulting Compound Class |

| Acylation | Carboxylic Acids, Acid Chlorides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| Urea Formation | Isocyanates | Ureas |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides | N-Aryl Azetidines |

The synthesis of such libraries provides a powerful tool for discovering novel bioactive molecules and for optimizing the properties of existing drug candidates. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 3 Oxetanyl 3 Azetidinamine

Quantum Mechanical Studies of Electronic Structure and Bonding in 1-(3-Oxetanyl)-3-azetidinamine

A typical DFT study involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d), cc-pVTZ) to solve the Kohn-Sham equations for the system. cp2k.orgacs.org The output of these calculations provides a wealth of information. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO, primarily located on the electron-rich amino group of the azetidine (B1206935) ring, indicates the site most susceptible to electrophilic attack. Conversely, the LUMO distribution highlights regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis can assign partial atomic charges, revealing the polar nature of the C-O and C-N bonds within the strained rings. NBO analysis also provides insights into hyperconjugative interactions, such as the stabilizing delocalization of electron density from the nitrogen lone pair into antibonding orbitals of the adjacent C-C bonds.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.25 | Nitrogen lone pair (azetidine) |

| LUMO | 2.10 | σ* orbitals of the oxetane (B1205548) ring |

| HOMO-LUMO Gap | 8.35 | N/A |

Conformational Analysis of this compound through Molecular Dynamics and DFT Calculations

The three-dimensional structure of this compound is not static. The molecule's flexibility, arising from the puckering of both the oxetane and azetidine rings and rotation around the central C-N bond, gives rise to multiple conformations. acs.orgresearchgate.net Identifying the low-energy conformers is essential as they dictate the molecule's shape and how it interacts with biological targets. acs.org

Conformational analysis typically begins with a broad search using molecular mechanics or molecular dynamics (MD) simulations. MD simulations track the atomic motions of the molecule over time, exploring a wide range of possible conformations. acs.org Snapshots from this simulation can then be used as starting points for more accurate geometry optimizations using DFT.

Each optimized conformer's relative energy can be calculated to determine its population at a given temperature according to the Boltzmann distribution. The primary conformational variables include the puckering angles of the oxetane and azetidine rings and the dihedral angle of the bond connecting the two rings. acs.org The interplay between minimizing steric hindrance and optimizing orbital alignment determines the most stable conformations.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | Equatorial-Equatorial, anti | 0.00 | 75.1 |

| B | Equatorial-Axial, gauche | 1.52 | 10.5 |

| C | Axial-Equatorial, anti | 1.28 | 14.4 |

Prediction of Spectroscopic Parameters for this compound Using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These predictions can aid in the structural confirmation of newly synthesized compounds. nih.gov

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org The standard approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation with a suitable functional and basis set. nih.gov The calculated chemical shifts, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental data. frontiersin.org

Similarly, vibrational frequencies from IR spectroscopy can be computed. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be animated to visualize the corresponding atomic motions. Key predicted frequencies would include the N-H stretching of the amine, C-H stretching of the rings, and the characteristic C-O-C ether stretch of the oxetane ring.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Parameter | Description | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C Chemical Shift | C atom adjacent to Oxygen (Oxetane) | 75-80 ppm | 70-85 ppm |

| ¹³C Chemical Shift | C atom adjacent to Nitrogen (Azetidine) | 50-55 ppm | 45-60 ppm |

| IR Frequency | N-H Stretch | 3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR Frequency | C-O-C Stretch (Oxetane) | 980 cm⁻¹ | 950-1000 cm⁻¹ |

Reaction Pathway Analysis and Transition State Modeling for Reactions Involving this compound

Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. acs.org For this compound, this could involve modeling reactions such as N-alkylation or acylation of the amine, or the ring-opening of the strained oxetane. acs.orgresearchgate.net

The process involves identifying the structures of the reactants, products, and any intermediates. The most critical step is locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. TS searching algorithms are used to find this first-order saddle point on the potential energy surface. A frequency calculation must confirm the TS by the presence of a single imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org

Molecular Docking Simulations of this compound Derivatives with Biological Targets (Focus on methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ucsf.edumdpi.com This method is central to structure-based drug design. nih.gov For derivatives of this compound, docking simulations can predict how they might bind to a target protein, such as a kinase or a G-protein coupled receptor.

The docking methodology involves several key steps: nih.gov

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, hydrogen atoms are added, and atomic charges are assigned. The ligand structure is generated and optimized to its lowest energy conformation.

Grid Generation: The binding site (or active site) of the receptor is defined. nih.gov A grid is then generated within this site, pre-calculating the potential energy for different atom types. This speeds up the subsequent docking calculations.

Docking and Sampling: The ligand is placed in the binding site, and its conformational, rotational, and translational freedom is extensively sampled. Algorithms like Monte Carlo or genetic algorithms are used to explore different binding poses. nih.gov

Scoring and Ranking: Each generated pose is evaluated using a scoring function. Scoring functions estimate the binding affinity (e.g., in kcal/mol) by considering terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The poses are then ranked, with the lowest energy score representing the most likely binding mode. researchgate.net

The results of a docking simulation provide a hypothesis for how a ligand binds, which can then guide the design of new derivatives with improved potency and selectivity.

Future Research Directions and Challenges in 1 3 Oxetanyl 3 Azetidinamine Research

Development of Sustainable and Green Chemistry Approaches for 1-(3-Oxetanyl)-3-azetidinamine Synthesis

The synthesis of complex heterocyclic compounds like this compound often relies on multi-step processes that can be resource-intensive and generate significant waste. A primary future challenge is the development of more sustainable and green synthetic routes. Green chemistry principles aim to reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable feedstocks. acs.orgnih.gov

Future research will likely focus on applying modern green synthetic protocols, such as microwave-assisted and ultrasound-mediated reactions, which can dramatically reduce reaction times and improve yields compared to conventional heating. acs.orgresearchgate.net The exploration of eco-friendly solvents, particularly water or bio-based solvents like propylene (B89431) carbonate, is another critical avenue. researchgate.net Many current syntheses of related heterocycles rely on traditional organic solvents; shifting to greener alternatives is essential for sustainable production. frontiersin.org The development of one-pot or tandem reactions, where multiple synthetic steps are performed sequentially in a single reaction vessel, would also enhance the atom and step economy, minimizing purification steps and solvent usage. rsc.org

| Feature | Conventional Synthesis Approach | Potential Green Chemistry Approach |

| Energy Input | Often relies on prolonged heating under reflux. | Microwave irradiation or sonication to reduce reaction times and energy consumption. acs.orgacs.org |

| Solvents | Typically uses volatile and often toxic organic solvents (e.g., Dichloromethane (B109758), Toluene). researchgate.netnih.gov | Employs water, supercritical fluids, or biodegradable/recyclable solvents. researchgate.net |

| Catalysts | May use stoichiometric reagents or catalysts based on precious metals. | Focuses on using catalytic amounts of earth-abundant metals (e.g., Iron, Manganese) or organocatalysts. researchgate.netfrontiersin.org |

| Process | Multi-step synthesis with isolation and purification of intermediates. | Tandem or one-pot reactions to improve step economy and reduce waste. rsc.org |

| Waste | Can generate significant stoichiometric byproducts from protecting groups and activating agents. nih.gov | Aims for high atom economy, generating minimal waste (e.g., N₂ as the only byproduct). nih.gov |

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The construction of the this compound scaffold involves key bond-forming reactions, most notably the formation of the carbon-nitrogen (C-N) bond linking the two heterocyclic rings. Advances in catalysis are paramount for improving the efficiency, selectivity, and scope of these transformations. While transition-metal catalysis using elements like palladium and copper is well-established for C-N bond formation, these methods can face challenges such as high catalyst cost and ligand complexity. acs.orgnih.gov

A significant area for future research is the development of novel catalytic systems. This includes catalysts based on earth-abundant and non-noble metals like manganese and iron, which offer a more cost-effective and sustainable alternative. researchgate.netfrontiersin.org Organocatalysis, which avoids the use of metals entirely, presents another promising direction. For instance, the aza-Michael addition, a key reaction for forming C-N bonds, can be catalyzed by organic bases like DBU. mdpi.combohrium.comresearchgate.net Further research could uncover more efficient and selective organocatalysts for this and other steps in the synthesis. Additionally, developing electrocatalytic and photocatalytic methods could provide milder and more controlled reaction conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. rsc.orgacs.org

| Catalytic Approach | Potential Application in Synthesis | Key Advantages & Challenges |

| Transition-Metal Catalysis (e.g., Pd, Cu, Rh) | Cross-coupling reactions to form the C-N bond between the oxetane (B1205548) and azetidine (B1206935) rings. acs.orgnih.gov | Advantages: High efficiency, broad substrate scope. Challenges: Cost of precious metals, potential for product contamination, often requires specific ligands. acs.org |

| Earth-Abundant Metal Catalysis (e.g., Fe, Mn) | Greener alternatives for C-N bond formation and other transformations. frontiersin.org | Advantages: Low cost, environmentally benign. Challenges: Can require higher catalyst loadings or harsher conditions compared to precious metals. |

| Organocatalysis (e.g., DBU, Proline derivatives) | Aza-Michael additions and other key C-N bond-forming steps. mdpi.comresearchgate.net | Advantages: Metal-free, often mild conditions, can provide high enantioselectivity. Challenges: Substrate scope may be more limited than metal catalysis. |

| Photocatalysis / Electrocatalysis | Enabling novel bond formations under exceptionally mild conditions using light or electricity as the energy source. rsc.orgacs.org | Advantages: High selectivity, access to unique reaction pathways. Challenges: Requires specialized equipment, scalability can be an issue. |

Integration of this compound into Advanced Materials Science Research

The unique structural features of this compound—specifically the strained, reactive oxetane ring—make it an intriguing candidate for applications in materials science. The oxetane ring can undergo cationic ring-opening polymerization (ROP) to form polyethers, known as polyoxetanes. wikipedia.orgradtech.orgresearchgate.net These polymers can exhibit valuable properties such as high dimensional stability and chemical resistance. wikipedia.org

A key future direction is to utilize this compound as a functional monomer. Polymerizing it via ROP of the oxetane ring would produce a linear polymer with pendant azetidinamine groups. radtech.org These pendant groups, containing reactive primary and secondary amines, could then serve as sites for cross-linking, grafting other molecules, or introducing specific functionalities (e.g., hydrophilicity, bio-conjugation sites). This could lead to the creation of novel materials such as:

Functional hydrogels: Cross-linked networks for applications in drug delivery or tissue engineering.

High-performance adhesives and coatings: The polar amine groups could enhance adhesion to various substrates. nih.gov

Smart materials: Polymers whose properties (e.g., solubility, conformation) can be altered by external stimuli that interact with the azetidinamine units.

Challenges in this area include controlling the polymerization process to achieve desired molecular weights and low dispersity, and investigating the properties of the resulting polymers. acs.orgnih.gov

Expanding the Scope of Derivatization and Application of this compound in Research Tools

The this compound scaffold is an ideal starting point for diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse molecules for biological screening. nih.gov The presence of both a primary and a secondary amine in the azetidine ring provides two distinct points for chemical modification, allowing for the rapid generation of a wide array of analogues. nih.govresearchgate.net

Future research will undoubtedly focus on leveraging this potential. The development of robust protocols for the selective functionalization of each amine will be crucial. These derivatization reactions can be used to build libraries of lead-like compounds for drug discovery programs, particularly those targeting the central nervous system where small, polar, sp³-rich scaffolds are favored. nih.govacs.org Beyond drug discovery, derivatization can be used to create bespoke research tools. researchgate.net For example, attaching fluorescent dyes, biotin (B1667282) tags, or photo-cross-linkers to the scaffold would generate chemical probes to study biological processes, identify protein targets, or be used in imaging applications. researchgate.networktribe.com The creation of such tools would transform this compound from a mere building block into a versatile platform for chemical biology. chemrxiv.orgacs.org

Addressing Scalability and Cost-Effectiveness in Academic Synthesis of this compound for Research Purposes

For any chemical scaffold to be widely adopted by the research community, it must be readily accessible. A major challenge for this compound is the development of a synthesis that is not only efficient but also scalable and cost-effective, at least on a scale suitable for academic and early-stage industrial research. rsc.orgresearchgate.net Syntheses of highly functionalized, strained heterocyclic systems are often low-yielding and require difficult purifications, limiting their widespread use. rsc.orgrsc.org

Future efforts must focus on designing synthetic routes that avoid expensive reagents, hazardous intermediates, and laborious chromatographic purification. frontiersin.org This involves optimizing reaction conditions, developing telescoped or flow-chemistry processes, and designing routes that lead to crystalline, easily purified products or salts. researchgate.net While industrial-scale production may not be the immediate goal, providing a robust, reliable, and affordable "gram-scale" synthesis would significantly lower the barrier to entry for researchers. This would empower more scientists to explore the chemistry and applications of this compound, accelerating progress in all the areas mentioned above.

Q & A

What are the recommended synthetic routes for 1-(3-Oxetanyl)-3-azetidinamine, and how do reaction conditions influence yield?

Basic Research Focus

Synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, analogous azetidine derivatives are synthesized using reagents like triethylamine and palladium(II) oxide under controlled solvent conditions (e.g., dichloromethane at 0–25°C) . Reaction conditions such as temperature and solvent polarity significantly impact yield: lower temperatures (e.g., 0°C) favor selectivity in oxetane-functionalized amines, while polar aprotic solvents enhance nucleophilicity . Optimization requires iterative testing of molar ratios and catalysts, with yields validated via HPLC or mass spectrometry .

How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

Density functional theory (DFT) simulations can model the compound’s electronic structure to predict sites of nucleophilic attack. For oxetane-containing amines, the oxetanyl group’s ring strain (≈25 kcal/mol) increases reactivity at the azetidine nitrogen. Computational studies should compare frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive centers . Molecular dynamics simulations further assess solvent effects on transition states, guiding experimental design for reactions like alkylation or acylation .

When spectroscopic data (NMR, IR) conflict with theoretical predictions for this compound structure, what validation strategies are recommended?

Data Contradiction Analysis

Triangulation is critical: cross-validate NMR shifts with computational predictions (e.g., ChemDraw or Gaussian), and confirm functional groups via IR and Raman spectroscopy. For unresolved discrepancies, employ alternative techniques like X-ray crystallography or 2D NMR (e.g., HSQC, COSY) . Member checking with independent researchers ensures interpretive consistency, while revisiting synthetic steps (e.g., purity of intermediates) addresses experimental artifacts .

Which advanced spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Methodological Guidance

Chiral chromatography (e.g., HPLC with chiral stationary phases) resolves enantiomers, while NOESY NMR identifies spatial proximity of protons in stereoisomers . Vibrational circular dichroism (VCD) provides stereochemical fingerprints by correlating IR absorption with molecular handedness . For dynamic stereochemistry, variable-temperature NMR monitors conformational exchange rates .

What are the critical safety considerations when handling this compound in laboratory settings?

Safety Protocols

Azetidine derivatives are hygroscopic and may release hazardous vapors. Use inert-atmosphere gloveboxes for air-sensitive steps and store under nitrogen at –20°C . PPE (nitrile gloves, lab coat, goggles) is mandatory. Spills require neutralization with dilute acetic acid before ethanol/water cleanup. Emergency protocols must include eyewash stations and ventilation . Toxicity screening (e.g., Ames test) is advised due to structural analogs’ mutagenic potential .

How does the steric environment of the oxetane ring influence the compound’s stability in aqueous solutions?

Advanced Mechanistic Study

The oxetane ring’s steric hindrance reduces hydrolysis rates compared to larger cyclic ethers. Stability assays (pH 3–9, 25–50°C) quantify degradation kinetics via LC-MS. Bulky substituents on the azetidine nitrogen further stabilize the compound by shielding the oxetanyl oxygen from nucleophilic attack . Computational solvation models (e.g., COSMO-RS) predict solubility and hydrolysis pathways .

What experimental designs are recommended for studying the adsorption behavior of this compound on catalytic surfaces?

Surface Chemistry Focus

Use microgravimetric analysis (e.g., quartz crystal microbalance) to measure adsorption isotherms on metal oxides (e.g., TiO₂, SiO₂). In situ FTIR or XPS identifies binding modes (e.g., N–metal coordination vs. physisorption) . Competitive adsorption studies with solvents (water, ethanol) reveal surface selectivity, guiding catalyst design for amine-functionalized reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。